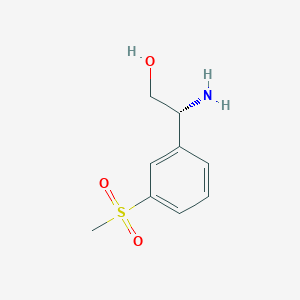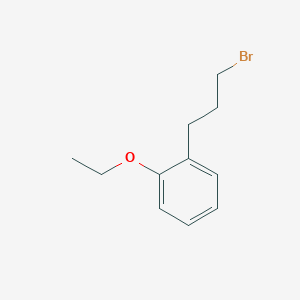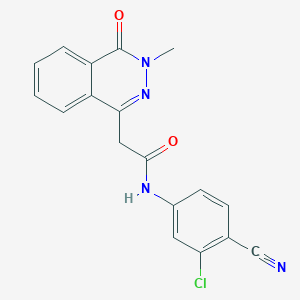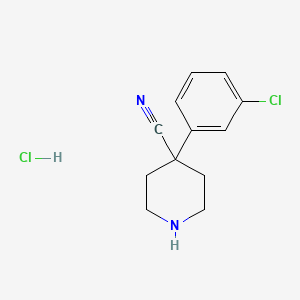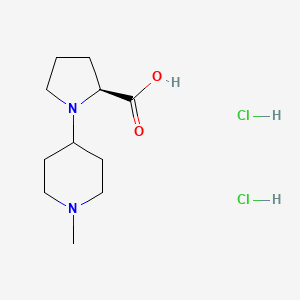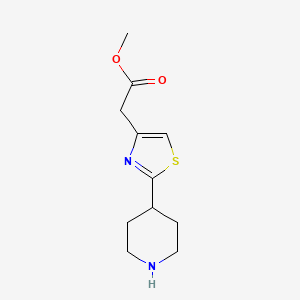
(R)-1-(3-Bromophenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(3-Bromophenyl)propan-2-ol is a chiral compound with the molecular formula C9H11BrO It is characterized by the presence of a bromine atom attached to the phenyl ring and a hydroxyl group attached to the second carbon of the propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
®-1-(3-Bromophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, ®-1-(3-Bromophenyl)propan-2-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high enantioselectivity.
Industrial Production Methods
On an industrial scale, the synthesis of ®-1-(3-Bromophenyl)propan-2-ol may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method allows for the efficient production of the desired enantiomer with high yield and purity. The reaction conditions often include the use of a hydrogen gas atmosphere and a suitable solvent such as methanol or ethanol.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(3-Bromophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium cyanide (KCN) in ethanol.
Major Products Formed
Oxidation: ®-1-(3-Bromophenyl)propan-2-one or ®-3-Bromophenylacetic acid.
Reduction: ®-1-(3-Bromophenyl)propane.
Substitution: ®-1-(3-Azidophenyl)propan-2-ol or ®-1-(3-Cyanophenyl)propan-2-ol.
Applications De Recherche Scientifique
®-1-(3-Bromophenyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and fragrances.
Mécanisme D'action
The mechanism of action of ®-1-(3-Bromophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. The bromine atom may also participate in halogen bonding, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-(4-Bromophenyl)propan-2-ol
- ®-1-(2-Bromophenyl)propan-2-ol
- ®-1-(3-Chlorophenyl)propan-2-ol
- ®-1-(3-Fluorophenyl)propan-2-ol
Uniqueness
®-1-(3-Bromophenyl)propan-2-ol is unique due to the specific position of the bromine atom on the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to its analogs with different halogen substitutions or positions, this compound exhibits distinct physicochemical properties and biological activities, making it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C9H11BrO |
|---|---|
Poids moléculaire |
215.09 g/mol |
Nom IUPAC |
(2R)-1-(3-bromophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11BrO/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6-7,11H,5H2,1H3/t7-/m1/s1 |
Clé InChI |
BDJVSZKLVVTCKZ-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](CC1=CC(=CC=C1)Br)O |
SMILES canonique |
CC(CC1=CC(=CC=C1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


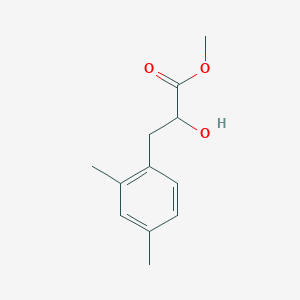
![4-{[(Carbamoylamino)imino]methyl}benzoic acid](/img/structure/B13572150.png)


![(3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B13572159.png)
![(3Z,5E)-1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one](/img/structure/B13572160.png)

